molecular formula C10H14BrN B13968851 (R)-1-(4-bromophenyl)-2-methylpropylamine

(R)-1-(4-bromophenyl)-2-methylpropylamine

Cat. No.: B13968851
M. Wt: 228.13 g/mol
InChI Key: SOYPVVIXRRAUTP-SNVBAGLBSA-N
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Description

®-1-(4-bromophenyl)-2-methylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-bromophenyl)-2-methylpropylamine typically involves the following steps:

    Bromination: The starting material, 4-bromophenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Alkylation: The brominated phenyl compound is then subjected to alkylation with 2-methylpropylamine under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-bromophenyl)-2-methylpropylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and alkylation can enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-bromophenyl)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form a phenylamine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenylamine derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-bromophenyl)-2-methylpropylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-bromophenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-chlorophenyl)-2-methylpropylamine: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(4-fluorophenyl)-2-methylpropylamine: Similar structure but with a fluorine atom instead of bromine.

    ®-1-(4-iodophenyl)-2-methylpropylamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

®-1-(4-bromophenyl)-2-methylpropylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1

InChI Key

SOYPVVIXRRAUTP-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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